molecular formula C8H7BrN2O B1523497 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1167056-86-1

6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1523497
CAS No.: 1167056-86-1
M. Wt: 227.06 g/mol
InChI Key: CFZHYMZHSXJEHV-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family This compound features a bromine atom at the 6th position and a methoxy group at the 5th position on the pyrrolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole derivatives with halogenated pyridines under specific reaction conditions. The reaction conditions often include the use of strong bases, such as potassium tert-butoxide, and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for achieving optimal results.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides under mild conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of the corresponding amine derivatives.

  • Substitution: Substitution reactions can yield various substituted pyrrolopyridines depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been investigated for its biological activity, including its potential as an inhibitor of certain enzymes and receptors.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.

  • Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific amino acids or cofactors within the enzyme.

Comparison with Similar Compounds

6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is structurally similar to other pyrrolopyridine derivatives, such as 6-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine. the presence of the methoxy group at the 5th position imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, solubility, and biological activity, making it distinct from its analogs.

List of Similar Compounds

  • 6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine

  • 6-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine

Properties

IUPAC Name

6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-5-2-3-10-8(5)11-7(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZHYMZHSXJEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2C(=C1)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261815
Record name 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-86-1
Record name 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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